molecular formula C35H35FN6O6 B10821854 N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B10821854
M. Wt: 654.7 g/mol
InChI Key: VXBLUAKQWQJPAD-QJOMJCCJSA-N
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Description

MI-389 is a compound known as a PROTAC (Proteolysis Targeting Chimera) translation termination factor G1 to S phase transition 1 degrader. It is used in scientific research to disrupt targets that are shared dependencies in different acute myeloid leukemia and acute lymphoblastic leukemia cell lines. The action of MI-389 is dependent on the CRL4 CRBN E3 ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-389 involves multiple steps, including the formation of a heterobifunctional molecule that can bind to both the target protein and the E3 ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity of 99.34% .

Industrial Production Methods

Industrial production methods for MI-389 are not widely documented. The compound is primarily produced for research purposes and is available in various quantities, including 1 mg, 5 mg, 10 mg, 50 mg, and 100 mg .

Chemical Reactions Analysis

Types of Reactions

MI-389 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving MI-389 include dimethyl sulfoxide (DMSO) and other solvents. The conditions for these reactions often require specific temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed

The major products formed from the reactions involving MI-389 are typically intermediates that are further processed to achieve the final compound. These intermediates are crucial for the compound’s ability to degrade the target protein .

Scientific Research Applications

MI-389 has a wide range of scientific research applications, including:

    Chemistry: Used to study the degradation of specific proteins and the mechanisms involved in protein degradation.

    Biology: Utilized in cell line studies to understand the dependency of certain cell lines on specific proteins.

    Medicine: Investigated for its potential therapeutic applications in treating acute myeloid leukemia and acute lymphoblastic leukemia.

    Industry: Employed in the development of new PROTAC compounds and other targeted therapies

Mechanism of Action

MI-389 exerts its effects by binding to the translation termination factor G1 to S phase transition 1 and the CRL4 CRBN E3 ligase. This binding leads to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the CRL4 CRBN E3 ligase pathway, which is essential for the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    MI-389: A PROTAC translation termination factor G1 to S phase transition 1 degrader.

    Other PROTACs: Compounds that target different proteins for degradation using similar mechanisms.

Uniqueness

MI-389 is unique in its ability to target the translation termination factor G1 to S phase transition 1, making it a valuable tool for studying protein degradation in specific cell lines. Its high purity and specific action on the CRL4 CRBN E3 ligase pathway set it apart from other PROTAC compounds .

Properties

Molecular Formula

C35H35FN6O6

Molecular Weight

654.7 g/mol

IUPAC Name

N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17-

InChI Key

VXBLUAKQWQJPAD-QJOMJCCJSA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)/C=C\5/C6=C(C=CC(=C6)F)NC5=O

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)C=C5C6=C(C=CC(=C6)F)NC5=O

Origin of Product

United States

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